molecular formula C7H3F4IO B8258735 1,2,4,5-Tetrafluoro-3-iodo-6-methoxybenzene

1,2,4,5-Tetrafluoro-3-iodo-6-methoxybenzene

Cat. No.: B8258735
M. Wt: 306.00 g/mol
InChI Key: ZMUUZYWIZVBAAZ-UHFFFAOYSA-N
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Description

1,2,4,5-Tetrafluoro-3-iodo-6-methoxybenzene is an organic compound with the molecular formula C7H3F4IO It is characterized by the presence of four fluorine atoms, one iodine atom, and one methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4,5-tetrafluoro-3-iodo-6-methoxybenzene typically involves the iodination of a tetrafluorobenzene derivative. One common method is the reaction of 1,2,4,5-tetrafluoro-3-methoxybenzene with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,2,4,5-Tetrafluoro-3-iodo-6-methoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, or the compound can be reduced to remove the iodine atom.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a tetrafluoro-3-amino-6-methoxybenzene derivative, while oxidation might produce a tetrafluoro-3-iodo-6-methoxybenzaldehyde.

Scientific Research Applications

1,2,4,5-Tetrafluoro-3-iodo-6-methoxybenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential interactions with biological molecules, which could lead to the development of new drugs or diagnostic tools.

    Medicine: Investigated for its potential use in radiolabeling and imaging, due to the presence of the iodine atom.

    Industry: Utilized in the production of specialty chemicals and materials, such as fluorinated polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 1,2,4,5-tetrafluoro-3-iodo-6-methoxybenzene depends on its specific application. In chemical reactions, the electron-withdrawing effects of the fluorine atoms and the electron-donating effect of the methoxy group influence its reactivity. The iodine atom serves as a versatile functional group that can be replaced or modified under various conditions. In biological systems, the compound’s interactions with enzymes or receptors would depend on its structural features and the nature of the biological target.

Comparison with Similar Compounds

Similar Compounds

    1,2,4,5-Tetrafluoro-3-methoxybenzene: Lacks the iodine atom, making it less versatile in certain reactions.

    1,2,4,5-Tetrafluoro-3-iodobenzene: Lacks the methoxy group, affecting its electron distribution and reactivity.

    2,3,5,6-Tetrafluoroanisole: Similar structure but with different substitution patterns, leading to different chemical properties.

Uniqueness

1,2,4,5-Tetrafluoro-3-iodo-6-methoxybenzene is unique due to the combination of fluorine, iodine, and methoxy substituents on the benzene ring. This combination provides a balance of electron-withdrawing and electron-donating effects, making the compound highly reactive and versatile for various synthetic applications.

Properties

IUPAC Name

1,2,4,5-tetrafluoro-3-iodo-6-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4IO/c1-13-7-4(10)2(8)6(12)3(9)5(7)11/h1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMUUZYWIZVBAAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1F)F)I)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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